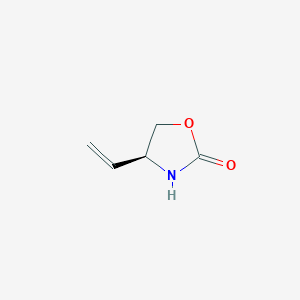

(S)-4-Vinyloxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-ethenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQDRNWXVRNPFT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 4 Vinyloxazolidin 2 One and Its Enantiomers

Enantioselective and Diastereoselective Synthesis Routes

Rhodium-Catalyzed Asymmetric Ring-Opening and Cyclization Sequences

Rhodium catalysis has emerged as a powerful tool for the construction of chiral heterocycles. One notable strategy involves the tandem asymmetric allylic decarboxylative addition and cyclization of vinylethylene carbonates (VECs) with N-nosylimines. This process, catalyzed by a rhodium complex of a chiral sulfoxide-N-olefin tridentate ligand, affords highly functionalized oxazolidine (B1195125) frameworks. mdpi.com The reaction proceeds under mild conditions and demonstrates good to excellent enantioselectivity for a range of substituted N-nosylimines. mdpi.com

In a typical procedure, the reaction of a vinylethylene carbonate with an N-nosylimine is carried out in the presence of a catalytic amount of a rhodium precursor, such as [Rh(C₂H₄)₂Cl]₂, and a chiral ligand. The reaction yields diastereomeric mixtures of the desired 4-vinyloxazolidine products, which can often be separated chromatographically. The enantiomeric excess (ee) of the major diastereomer is generally high, highlighting the effectiveness of the chiral ligand in controlling the stereochemical outcome of the cyclization.

| N-Nosylimine Substituent (Ar) | Product Diastereomers | Yield (%) | ee (%) (Major Diastereomer) |

|---|---|---|---|

| Phenyl | 3a/3a' | 52 | 92 |

| 4-Chlorophenyl | 3b/3b' | 53 | 83 |

| 4-Methylphenyl (p-tolyl) | 3c/3c' | 51 | 85 |

| 3-Bromophenyl | 3f/3f' | 58 | 75 |

| Naphthalen-1-yl | 3e/3e' | 51 | 41 |

N-Vinylation Strategies via Dehydroalkoxylation of N,O-Acetals

A general and high-yielding method for the N-vinylation of 2-oxazolidinones involves the dehydroalkoxylation of N,O-acetals, promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.netresearchgate.net This procedure is applicable to a range of chiral oxazolidinones, providing a straightforward route to N-vinyl derivatives. The synthesis begins with the reaction of the parent oxazolidinone with an appropriate acetaldehyde (B116499) acetal (B89532) to form the corresponding N,O-acetal. Subsequent treatment with TMSOTf facilitates the elimination of an alcohol molecule, leading to the formation of the desired N-vinyl product. researchgate.netresearchgate.net This strategy is noted for its practicality and efficiency. researchgate.net

Stereocontrolled Vinyl Grignard Additions to Chiral Amino Aldehyde Analogues (e.g., N-Tosyl Garner's Aldehyde)

The stereocontrolled addition of organometallic reagents to chiral aldehydes is a cornerstone of asymmetric synthesis. A highly efficient synthesis of a (4S,5S)-5-vinyloxazolidin-2-one derivative has been achieved through the anti-diastereoselective vinyl Grignard addition to an N-tosyl analogue of Garner's aldehyde. nih.govresearcher.lifed-nb.infothieme-connect.com The N-toluenesulfonamide protecting group plays a crucial role in directing the stereochemical outcome of the addition, leading to significantly higher diastereoselectivity compared to the corresponding N-Boc protected Garner's aldehyde. nih.govd-nb.info The reaction of the N-tosyl Garner's aldehyde with vinylmagnesium bromide proceeds in high yield and with a notable 8.5:1 diastereomeric ratio in favor of the desired anti-allylic alcohol, which is then cyclized to the vinyloxazolidinone. nih.govd-nb.info

| Aldehyde | Grignard Reagent | Product (Allylic Alcohol) | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|---|

| N-Tosyl Garner's Aldehyde | Vinylmagnesium bromide | N-[(1R,2S)-2-Hydroxy-1-(hydroxymethyl)but-3-en-1-yl]-4-methylbenzenesulfonamide | 8.5:1 | >95 |

Palladium-Catalyzed Cyclization and Decarboxylative Allylation Approaches

Palladium catalysis offers a versatile platform for the synthesis of vinyloxazolidinones through various cyclization and cross-coupling strategies. One such method is the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide, which furnishes 5-vinyloxazolidinones in high yields and with excellent regio- and stereoselectivity under mild conditions. organic-chemistry.orgscilit.comacs.orgbristol.ac.uk This reaction demonstrates the utility of CO₂ as a C1 source in organic synthesis. bristol.ac.uk

Another powerful palladium-catalyzed transformation is the decarboxylative allylation of vinyloxazolidin-2-ones. rsc.org This reaction allows for the formation of a new carbon-sulfur bond by engaging sodium sulfinates as nucleophiles, leading to highly functionalized (Z)-allylic amines with high regio- and stereoselectivity. rsc.org The scope of this protocol has been demonstrated with the synthesis of numerous representative allylic amines. rsc.org Furthermore, palladium-catalyzed decarboxylation of vinyloxazolidine-2,4-diones can be employed in divergent reactions with nucleophiles like 2-alkynylphenols and 2-alkynylanilines to generate a variety of heterocyclic products. rsc.org

| Vinylaziridine Substituent | Yield (%) |

|---|---|

| N-Tosyl, C-Phenyl | 92 |

| N-Tosyl, C-p-Methoxyphenyl | 85 |

| N-Tosyl, C-p-Chlorophenyl | 88 |

| N-Nosyl, C-Phenyl | 84 |

Organocatalytic Methods for Chiral Oxazolidinone Ring Construction

Organocatalysis has provided novel and efficient pathways for the asymmetric construction of the oxazolidinone ring. An organocatalytic approach has been successfully applied to the synthesis of the antibiotic linezolid, which features a chiral oxazolidinone core. acs.orgnih.govdntb.gov.uaacs.org This strategy utilizes highly enantioselective aldol (B89426) and Beckman rearrangement reactions as key steps. While not directly producing (S)-4-Vinyloxazolidin-2-one, this methodology demonstrates a powerful, metal-free approach to constructing the fundamental chiral oxazolidinone architecture with high stereocontrol. acs.orgnih.gov

In a different organocatalytic approach, tertiary amino-thiourea catalysts have been employed in the asymmetric aldol reaction between 2-isocyanatomalonate esters and isatins. This reaction provides access to optically active spirooxazolidinone oxindole (B195798) derivatives with excellent yields (up to 96%) and high enantioselectivities (up to 99% ee) under mild conditions. researchgate.net These examples underscore the potential of organocatalysis in the stereoselective synthesis of complex oxazolidinone-containing molecules.

Development of General Procedures for Substituted Vinyloxazolidinone Derivatives

The development of robust and general synthetic procedures has been crucial for accessing a wide range of substituted vinyloxazolidinone derivatives. These methods often employ transition metal catalysis or leverage classic named reactions to construct the core heterocyclic scaffold with high levels of stereocontrol.

One prominent strategy involves the palladium-catalyzed intramolecular aminopalladation of allylic carbamates. researchgate.netnih.gov This method utilizes prochiral (Z)-4-acetoxy-2-buten-1-ols, which are condensed with an arylsulfonyl isocyanate. The resulting allylic N-arylsulfonylcarbamates undergo cyclization in the presence of a ferrocenyloxazoline palladacycle (FOP) catalyst to form 4-vinyloxazolidin-2-ones in high yields and excellent enantioselectivity. researchgate.netnih.gov This catalytic cycle proceeds through Pd(II) intermediates and has been successfully applied to synthesize related five-membered nitrogen heterocycles. researchgate.net

Another versatile method involves the reaction of 1,2-amino alcohols with vinylsulfonium salts. The outcome of this reaction is highly dependent on the nitrogen-protecting group. While N-tosyl protected amino alcohols yield morpholines, the use of an N-Cbz protecting group leads to the efficient synthesis of N-vinyloxazolidinones. researchgate.netcolab.ws This highlights the importance of the protecting group in directing the reaction pathway toward the desired oxazolidinone product.

A highly effective approach for synthesizing specifically substituted vinyloxazolidinones, such as (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate, is through the nucleophilic addition of organometallic reagents to chiral α-amino aldehydes. d-nb.infonih.govresearchgate.net A notable example is the vinyl Grignard addition to an N-tosyl derivative of Garner's aldehyde. This reaction proceeds with high diastereoselectivity, favoring the anti-allylic alcohol product, which can then be cyclized to the desired oxazolidinone. nih.gov The N-toluenesulfonamide (Ts) protecting group is critical for achieving high stereoselectivity compared to the more common N-Boc group. nih.govresearchgate.net Research has shown that various Grignard reagents can be used to introduce different substituents, demonstrating the method's flexibility. researchgate.net

The table below details the results of Grignard additions to an N-Tosyl version of Garner's aldehyde, showcasing the high diastereoselectivity and yields achieved. researchgate.net

Table 1: Diastereoselective Grignard Addition to N-Tosyl Garner's Aldehyde

| Entry | R-Group (from R-MgBr) | anti/syn Ratio (Pg = Ts) | Yield (%) | anti/syn Ratio (Pg = Boc) |

|---|---|---|---|---|

| 1 | vinyl | 8.5:1 | 95 | 3–6:1 |

| 2 | Ph | 12:1 | 70 | 1.5–5:1 |

| 3 | 4-MeOC₆H₄ | 14:1 | N/D* | 5:1 |

| 4 | Me | 7:1 | 93 | 2:1 |

| 5 | Et | 8:1 | 87 | 1:9 |

N/D: Not determined due to contamination. Data sourced from research by Nolen et al. researchgate.net

Comparative Analysis of Enantiomeric Access and Stereochemical Purity

Achieving high stereochemical purity is paramount in the synthesis of chiral molecules for pharmaceutical and research applications. The methodologies for synthesizing 4-vinyloxazolidin-2-one (B13983688) offer different routes to access either the (S) or (R) enantiomer, often with excellent control over purity.

A convenient synthesis allows for the production of both (S)- and (R)-4-vinyloxazolidin-2-one from a single, inexpensive precursor, D-isoascorbic acid. nih.gov This approach provides a practical alternative to other literature methods, yielding the target enantiomers through operationally simple steps.

| Enantiomer | Starting Material | Overall Yield |

| This compound | D-isoascorbic acid | 44% |

| (R)-4-Vinyloxazolidin-2-one | D-isoascorbic acid | 38% |

| Data sourced from research by de Souza et al. nih.gov |

The catalytic asymmetric intramolecular aminopalladation method stands out for its exceptional control of stereochemical purity. researchgate.netnih.gov Using ferrocenyloxazoline palladacycle catalysts, this method consistently produces 4-vinyloxazolidin-2-ones with very high enantiomeric excess (ee), typically ranging from 89% to 99% ee. researchgate.netnih.gov This level of enantioselectivity is crucial for applications where the biological activity is specific to one enantiomer.

Similarly, the diastereoselective vinyl Grignard addition to the N-tosyl derivative of Garner's aldehyde provides high stereochemical purity. d-nb.infonih.gov The reaction yields the desired product with a diastereomeric ratio (dr) of 8.5:1, which is a significant improvement over reactions using the N-Boc analogue. nih.govresearchgate.net This high level of diastereoselectivity, driven by the stereodirecting effect of the N-toluenesulfonamide group, ensures the formation of a product with a well-defined relative stereochemistry, which is essential for its use as a synthetic building block. d-nb.infonih.gov

The Versatility of S 4 Vinyloxazolidin 2 One As a Chiral Auxiliary in Asymmetric Transformations

Foundational Principles of Chiral Auxiliary-Mediated Stereocontrol

The efficacy of a chiral auxiliary hinges on its ability to create a chiral environment around the reaction center of a substrate molecule. numberanalytics.com By temporarily attaching to the substrate, the auxiliary introduces steric and electronic biases that favor the approach of reagents from a specific direction. numberanalytics.comthieme-connect.com This directional influence leads to the preferential formation of one diastereomer over the other. rsc.org The success of this process is governed by several key principles:

Effective Transfer of Chirality: The auxiliary must efficiently transfer its stereochemical information to the substrate during the reaction.

Predictable Stereochemical Outcome: The sense of asymmetric induction should be predictable, allowing for the targeted synthesis of a specific stereoisomer. rsc.org

Facile Attachment and Cleavage: The auxiliary should be easily attached to the substrate and subsequently removed under mild conditions without racemization of the product. numberanalytics.com

The stereochemical course of these reactions can be under either kinetic or thermodynamic control. rsc.org In kinetically controlled reactions, the product distribution is determined by the relative energies of the diastereomeric transition states. rsc.org Conversely, in thermodynamically controlled reactions, the ratio of products reflects their relative stabilities. rsc.org

Asymmetric Carbon-Carbon Bond-Forming Reactions

(S)-4-Vinyloxazolidin-2-one and its derivatives have proven to be highly effective in a variety of asymmetric carbon-carbon bond-forming reactions, which are fundamental processes in the construction of molecular complexity.

Diastereoselective Alkylation Reactions

The alkylation of enolates derived from N-acyl oxazolidinones is a well-established and reliable method for the asymmetric synthesis of carboxylic acids and their derivatives. williams.edu The chiral auxiliary, in this case, this compound, directs the approach of an electrophile to the enolate.

The process typically involves the acylation of the oxazolidinone, followed by deprotonation with a strong base at low temperatures to form a rigid, chelated (Z)-enolate. williams.edu The subsequent alkylation occurs preferentially from the face opposite to the bulky substituent on the auxiliary, leading to high diastereoselectivity. williams.edu For example, the alkylation of the sodium enolate of N-propionyl-4-benzyl-2-oxazolidinone with allyl iodide yields the desired product with a typical diastereomeric ratio of 98:2. williams.edu

| Reactant 1 | Reactant 2 | Product | Diastereomeric Ratio (dr) |

| N-propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | (S)-2-((S)-2-Methyl-4-pentenoyl)-4-benzyl-2-oxazolidinone | 98:2 |

Table 1: Diastereoselective alkylation using an Evans-type oxazolidinone. williams.edu

Following the alkylation, the chiral auxiliary can be cleaved, often through hydrolysis, to yield the enantiomerically enriched carboxylic acid and recover the auxiliary. williams.edu

Stereoselective Aldol (B89426) Additions

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis. Chiral oxazolidinones, including vinyl-substituted variants, have been instrumental in controlling the stereochemistry of this reaction. The titanium enolate of (S)-N-vinyloxazolidin-2-one has been shown to participate in stereoselective aldol reactions. researchgate.net

In a related context, vinyl Grignard additions to N-protected Garner's aldehydes, which are precursors to oxazolidinones, demonstrate the influence of the protecting group on stereoselectivity. nih.govnih.govresearchgate.net For instance, the addition of vinylmagnesium bromide to an N-tosyl analog of Garner's aldehyde proceeds with an 8.5:1 diastereomeric ratio in favor of the anti-allylic alcohol. nih.govnih.govresearchgate.net This stereochemical outcome can be rationalized by the Felkin-Anh model, where the N-sulfonamide group influences the preferred conformation for nucleophilic attack. thieme-connect.com

| Aldehyde | Nucleophile | Diastereomeric Ratio (anti:syn) |

| N-Tosyl Garner's aldehyde | Vinylmagnesium bromide | 8.5:1 |

| N-Boc Garner's aldehyde | Vinylmagnesium bromide | Lower selectivity |

Table 2: Diastereoselectivity in vinyl Grignard additions to Garner's aldehyde analogues. nih.govnih.govresearchgate.net

Asymmetric Mannich Reactions

The Mannich reaction is a three-component condensation that produces a β-amino carbonyl compound, a valuable synthon for nitrogen-containing molecules. wikipedia.orgbuchler-gmbh.com The asymmetric variant of this reaction provides a powerful tool for the synthesis of chiral β-amino acids and their derivatives. buchler-gmbh.com

While direct examples utilizing this compound in asymmetric Mannich reactions are not extensively detailed in the provided context, the general principles of using chiral auxiliaries apply. The chiral auxiliary would be attached to the enolizable component, directing the stereoselective addition to the imine electrophile. wikipedia.orgbuchler-gmbh.com The development of direct catalytic asymmetric Mannich reactions has become a significant area of research, often employing chiral catalysts to achieve high enantio- and diastereoselectivity. nih.gov

Conjugate (Michael) Additions

Conjugate or Michael additions involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org Chiral oxazolidinones have been successfully employed as chiral nitrogen nucleophiles in asymmetric aza-Michael reactions. arkat-usa.org

The addition of the potassium salt of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates demonstrates the feasibility of this approach, yielding precursors to β-amino acids with very good diastereoselectivities (up to >90% de). arkat-usa.org The stereochemical outcome is influenced by the steric bulk of the substituents on the electrophile. arkat-usa.org Although the provided information focuses on a phenyl-substituted oxazolidinone, the vinyl group in this compound could potentially participate in or influence such reactions.

| Electrophile (Dialkyl alkylidenemalonate) | Diastereomeric Excess (de) |

| R = Isopropyl | >90% |

| R = tert-Butyl | No reaction |

Table 3: Diastereoselectivity in the conjugate addition of a chiral oxazolidinone. arkat-usa.org

Application in Cycloaddition Chemistry

Cycloaddition reactions are powerful methods for the construction of cyclic systems. This compound and its derivatives have been utilized as dipolarophiles and dienophiles in various cycloaddition reactions.

N-vinyloxazolidin-2-one has been used in 1,3-dipolar cycloadditions with nitrones to synthesize new isoxazolidines in good to excellent yields. acs.org Notably, these reactions can be performed under solvent-free conditions, which often leads to higher conversions, shorter reaction times, and fewer degradation products. acs.org The vinyl group of the oxazolidinone acts as the dipolarophile, reacting with the nitrone dipole.

Furthermore, N-(β,β-difluorovinyl)oxazolidin-2-ones, prepared from the parent oxazolidinones, have been shown to participate in [3+2] and [4+2] cycloaddition-type reactions with electron-deficient partners. researchgate.net These reactions are efficiently promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), affording heterocyclic difluoro adducts in high yields. researchgate.net The vinyl group, modified with fluorine atoms, still participates effectively in these cycloaddition processes.

Recent research has also explored the photochemical [3+2]-cycloaddition of vinyldiazo compounds with nitrile oxides, leading to the formation of isooxazolidine products with good diastereoselectivity (7:1 ratio). nih.gov While not directly involving this compound, this highlights the potential of vinyl groups in photochemical cycloadditions.

Diels-Alder Reactions and [4+2] Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. wikipedia.orgmasterorganicchemistry.com In a typical [4+2] cycloaddition, an electron-rich diene reacts with an electron-poor alkene, known as the dienophile. masterorganicchemistry.comorganic-chemistry.org The stereoselectivity of these reactions can be controlled by employing chiral auxiliaries. N-acyloxazolidinones, often called Evans auxiliaries, are particularly effective dienophiles when the acyl group contains an alkene, such as in N-acryloyloxazolidinone. harvard.edu The chiral environment created by the substituent at the C4 position of the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) effectively shields one face of the dienophile, leading to highly diastereoselective cycloadditions upon activation with a Lewis acid. harvard.edu

However, in the case of this compound itself, the vinyl group is directly attached to the nitrogen atom, making it an enamine analogue. This configuration renders the alkene electron-rich. nih.gov In a standard Diels-Alder reaction, this electronic character is mismatched with the required electron-poor nature of the dienophile, generally leading to low reactivity. organic-chemistry.org Therefore, for this compound to be an effective partner in a [4+2] cycloaddition, it must react with an electron-poor diene in what is known as an inverse-electron-demand Diels-Alder reaction.

Inverse-Electron Demand Hetero-Diels-Alder Reactions

The inverse-electron-demand Diels-Alder (IEDDA or DAINV) reaction reverses the electronic requirements of the conventional Diels-Alder reaction. wikipedia.orgresearchgate.net It involves the cycloaddition of an electron-rich dienophile with an electron-poor diene. wikipedia.orgnih.gov This reaction is particularly powerful for synthesizing heterocyclic compounds, as dienes containing heteroatoms are often electron-deficient. wikipedia.orgnih.gov

This compound is an excellent candidate for an electron-rich dienophile in IEDDA reactions. nih.gov Its vinyl group, being an enamide, has a high-energy highest occupied molecular orbital (HOMO), making it highly reactive toward electron-poor dienes with low-energy lowest unoccupied molecular orbitals (LUMO). wikipedia.orgnih.gov Common electron-poor dienes used in IEDDA reactions include 1,2,4,5-tetrazines, 1,2,3-triazines, and other electron-deficient heterocyclic azadienes. sigmaaldrich.comresearchgate.net The reaction of this compound with such dienes provides a direct, stereocontrolled route to complex, highly functionalized nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry. nih.govsigmaaldrich.com

[3+2] Dipolar Cycloaddition Reactions (e.g., with Nitrones)

Beyond [4+2] cycloadditions, this compound is an effective dipolarophile in [3+2] dipolar cycloadditions. A notable example is its reaction with nitrones to form isoxazolidine (B1194047) rings. researchgate.net This type of 1,3-dipolar cycloaddition creates a five-membered heterocycle with a new C-C and a new C-O bond. researchgate.net

In a study, new isoxazolidines were synthesized in good to excellent yields through the 1,3-dipolar cycloaddition of N-vinylamide dipolarophiles, including N-vinyloxazolidin-2-one, with various nitrones. The use of solvent-free conditions was found to be highly efficient, leading to high conversion, shorter reaction times, and minimal side products. The resulting isoxazolidine adducts can serve as precursors to valuable molecules like unsymmetrical aspartate derivatives. researchgate.net The oxazolidinone auxiliary provides facial bias during the cycloaddition, controlling the stereochemistry of the newly formed chiral centers in the isoxazolidine ring.

Metal-Catalyzed Asymmetric Transformations Utilizing the Vinyl Moiety

The vinyl group of this compound is also a versatile handle for various metal-catalyzed transformations, enabling the diastereoselective construction of complex carbon skeletons.

Iron-Catalyzed Diastereoselective Dicarbofunctionalization

Recently, a highly diastereoselective iron-catalyzed 1,2-dicarbofunctionalization of chiral vinyl oxazolidinones has been developed. collectionscanada.gc.ca This method uses readily available and less toxic iron catalysts to couple the vinyl group with both (fluoro)alkyl halides and aryl Grignard reagents in a three-component reaction. nih.govcollectionscanada.gc.ca The reaction proceeds with excellent levels of stereocontrol, achieving diastereomeric ratios of up to 1:78. collectionscanada.gc.ca

The proposed mechanism involves a radical translocation to form an α-amide radical, which is then intercepted by an iron complex to forge the new carbon-carbon bond with high diastereoselectivity. collectionscanada.gc.ca The chiral oxazolidinone acts as a "radical lynchpin," effectively directing the approach of the reagents. This method provides a streamlined approach to synthesizing complex chiral molecules, which are of significant interest in the pharmaceutical and agrochemical industries. nih.govcollectionscanada.gc.ca

Table 1: Iron-Catalyzed Diastereoselective Dicarbofunctionalization of a Chiral Vinyloxazolidinone Data sourced from a study on Fe-catalyzed cross-coupling. collectionscanada.gc.ca

Reaction conditions involved an (R)-4-benzyl-3-vinyloxazolidin-2-one derivative, a fluoroalkyl bromide, and various aryl Grignard reagents catalyzed by an iron-bisphosphine complex.

| Entry | Aryl Grignard Reagent (ArMgBr) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | 80 | 1:19 |

| 2 | 4-Methoxyphenyl | 85 | 1:24 |

| 3 | 4-Fluorophenyl | 75 | 1:20 |

| 4 | 3-Methoxyphenyl | 88 | 1:29 |

| 5 | 2-Thienyl | 65 | 1:15 |

Palladium-Catalyzed Decarboxylative Allylation

Palladium-catalyzed decarboxylative allylation reactions utilize vinyl-substituted oxazolidinones as precursors for aza-π-allylpalladium intermediates. These reactions offer a powerful method for constructing allylic amines, including those with sterically congested quaternary stereocenters. wikipedia.orgnih.gov The process involves the oxidative addition of a Pd(0) catalyst to the vinyloxazolidinone, followed by decarboxylation (loss of CO₂) to generate the key π-allyl intermediate. This intermediate is then attacked by a nucleophile to form the final product.

This strategy has been successfully applied to the reaction of vinyloxazolidin-2-ones with a variety of nucleophiles, such as sodium sulfinates, to stereoselectively assemble highly functionalized (Z)-allylic amines. Mechanistic studies indicate that the high Z-selectivity arises from the formation of a palladacycle intermediate via chelation between the palladium center and the nitrogen atom of the auxiliary.

Table 2: Palladium-Catalyzed Decarboxylative Allylation of Vinyloxazolidin-2-ones Data represents typical outcomes from studies on Pd-catalyzed allylation. nih.gov

Reactions couple various vinyloxazolidinones with different nucleophiles to form allylic amines or related structures.

| Entry | Vinyloxazolidinone Substituent | Nucleophile | Product Type | Selectivity |

| 1 | Phenyl | Sodium p-toluenesulfinate | (Z)-Allylic Sulfone Amine | High Z-selectivity |

| 2 | Isopropyl | Malonate Ester | Allylic Amine with Quaternary Center | High Stereoselectivity |

| 3 | Benzyl | Sodium benzenesulfinate | (Z)-Allylic Sulfone Amine | High Z-selectivity |

Strategies for Auxiliary Cleavage, Recovery, and Recycling in Enantiopure Product Synthesis

A critical step in any chiral auxiliary-based synthesis is the efficient cleavage of the auxiliary from the product, ideally with the ability to recover and reuse the auxiliary. numberanalytics.com For N-acylated oxazolidinones, several reliable cleavage methods are well-established.

The most common method for removing the auxiliary to generate a carboxylic acid is through hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H₂O₂). williams.eduacs.org The hydroperoxide anion selectively attacks the exocyclic acyl carbonyl group, which is more electrophilic than the endocyclic carbonyl of the oxazolidinone ring. This process releases the desired chiral carboxylic acid and the intact chiral auxiliary, which can be recovered by extraction and purified for reuse. williams.edu Other cleavage conditions can provide access to different functional groups, such as alcohols (via reduction with LiAlH₄ or NaBH₄) or aldehydes.

When the vinyl group itself has been functionalized, as in the cycloaddition or dicarbofunctionalization reactions described above, different strategies are required. For instance, after a reaction, the resulting vinyl oxazolidinone adduct can undergo ozonolytic cleavage to yield an aldehyde. nih.gov Alternatively, acidic hydrolysis can cleave the N-vinyl bond to reveal a ketone. nih.gov

To improve the sustainability and cost-effectiveness of asymmetric synthesis, methods for recycling the chiral auxiliary are highly desirable. One advanced strategy involves immobilizing the oxazolidinone auxiliary on a solid support, such as a polymer resin. bath.ac.uk This allows the asymmetric reaction to be carried out in the solid phase, after which the product can be cleaved from the resin, leaving the auxiliary attached. The resin-bound auxiliary can then be washed and reused in subsequent reaction cycles, often with minimal loss of yield or stereoselectivity over several runs. bath.ac.uk

Mechanistic Investigations and Reactivity Profiles of S 4 Vinyloxazolidin 2 One

Studies on Asymmetric Induction and Stereochemical Outcomes

The chiral center at the C4 position of the oxazolidinone ring plays a crucial role in directing the stereochemical outcome of reactions at adjacent positions. wikipedia.org This phenomenon, known as asymmetric induction, is fundamental to the use of (S)-4-vinyloxazolidin-2-one in stereoselective synthesis. wikipedia.org The oxazolidinone moiety acts as a chiral auxiliary, influencing the facial selectivity of approaching reagents.

In reactions involving the vinyl group, the chiral scaffold of the oxazolidinone can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. For instance, in additions to the double bond, the existing stereocenter can dictate the stereochemistry of the newly formed chiral centers. The predictability of this induction is a key advantage in synthetic planning. williams.edu

Research has shown that the stereochemical outcome of reactions can be highly dependent on the reaction conditions and the nature of the reagents used. For example, in Fe-catalyzed decoupled cross-coupling reactions, chiral vinyl oxazolidinones like this compound have been utilized as effective radical lynchpins for diastereoselective C(sp²)–C(sp³) bond formation. nih.gov In these reactions, the chiral oxazolidinone substituent significantly influences the stereocontrol of the bond formation between an iron-aryl species and an alkyl radical. nih.gov Specifically, a 4-benzyl-3-vinyloxazolidin-2-one derivative was found to provide a high diastereomeric ratio of 1:19. nih.gov

The stereochemical course of reactions can often be rationalized using models such as the Felkin-Anh model, which predicts the preferred trajectory of nucleophilic attack on a carbonyl group adjacent to a chiral center. While this compound itself does not have an adjacent carbonyl for such additions, the principles of minimizing steric hindrance and orbital overlap that underpin these models are broadly applicable to understanding its reactivity. wikipedia.org

Exploration of Ring-Opening Reactions and Subsequent Functionalizations

The oxazolidinone ring is susceptible to various ring-opening reactions, providing access to a range of valuable chiral intermediates. These reactions typically involve nucleophilic attack at the carbonyl carbon or hydrolysis of the carbamate (B1207046) linkage.

The oxazolidinone ring can be opened by nucleophiles to generate chiral α-hydroxy carbonyl compounds and diols. This transformation is a powerful tool for the synthesis of complex molecules from simpler precursors. The specific product obtained depends on the nucleophile and the reaction conditions employed.

For example, treatment with a strong base followed by an electrophile can lead to the formation of α-hydroxy ketones or esters. The stereochemistry of the starting material is transferred to the product, preserving the chiral information. Similarly, reduction of the carbonyl group followed by ring opening can yield chiral diols.

Hydrolysis of the carbamate linkage in this compound, typically under acidic or basic conditions, leads to the formation of the corresponding chiral amino alcohol. rsc.org This reaction is synthetically useful as it unmasks both the amine and alcohol functionalities, which can then be further elaborated.

The resulting vinyl-substituted amino alcohol is a versatile intermediate for the synthesis of various nitrogen-containing compounds, including non-natural amino acids and alkaloids. The stereochemical integrity of the C4 carbon is generally maintained during the hydrolysis process, ensuring the chirality of the final product. For instance, the hydrolysis of an N-tosyl protected precursor of a cis-oxazolidinone using 4-toluenesulfonic acid in an ethanol/methanol mixture yields the corresponding diol in pure form. nih.gov

Transformations and Reactivity of the Vinyl Group

The vinyl group of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The double bond of the vinyl group can be readily reduced through catalytic hydrogenation. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The hydrogenation converts the vinyl group to an ethyl group, yielding (S)-4-ethyloxazolidin-2-one. This transformation is useful for removing the unsaturation when it is no longer needed in a synthetic sequence or for creating a saturated side chain with a defined stereochemistry.

The vinyl group of this compound is an excellent substrate for olefin metathesis reactions. libretexts.org Cross-metathesis, in particular, has proven to be a powerful tool for carbon-carbon bond formation. organic-chemistry.org In a cross-metathesis reaction, the vinyl group reacts with another olefin in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form a new, more substituted olefin. organic-chemistry.org

This reaction allows for the facile introduction of a wide range of substituents at the vinyl position, significantly expanding the synthetic utility of this compound. doi.org For example, cross-metathesis with terminal alkenes can be used to synthesize long-chain alkyl or functionalized side chains. organic-chemistry.orgdoi.org The stereochemistry of the double bond in the product can often be controlled by the choice of catalyst and reaction conditions. nih.govthieme-connect.com This methodology has been applied to the synthesis of various complex molecules, including sphingolipid analogues. doi.org

Trost-Tsuji π-Allylic Alkylation Chemistry

The Trost-Tsuji reaction, a palladium-catalyzed allylic substitution, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.com The reaction generally involves the coordination of a Pd(0) catalyst to an allylic substrate containing a leaving group. wikipedia.orgorganic-chemistry.org This is followed by oxidative addition to form a characteristic η³-π-allylpalladium(II) complex. numberanalytics.comnrochemistry.com Subsequently, a nucleophile attacks this complex, typically at one of the termini of the allyl system, followed by reductive elimination to yield the allylated product and regenerate the Pd(0) catalyst. numberanalytics.com

In the context of this compound and its derivatives, this chemistry is particularly relevant. These compounds serve as precursors to π-allyl intermediates, especially in decarboxylative allylation reactions. nih.govnih.gov For instance, upon activation with a palladium(0) catalyst, substrates like vinylethylene carbonates or vinyloxazolidin-2-ones can undergo decarboxylation to generate zwitterionic π-allyl palladium intermediates. researchgate.netresearchgate.netcore.ac.uk These reactive species are then intercepted by nucleophiles. nih.gov

Computational and Experimental Mechanistic Elucidation

Mechanistic studies into the palladium-catalyzed decarboxylative allylation of this compound and related vinyl heterocycles have pointed to the critical role of palladacycle intermediates in controlling reaction outcomes, particularly stereoselectivity. researchgate.netresearchgate.net In a general approach for synthesizing functionalized (Z)-allylic amines, the decarboxylative allylation of vinyloxazolidin-2-ones was studied. researchgate.netresearchgate.net Mechanistic investigations revealed that the high Z-selectivity observed in these reactions is a direct consequence of the formation of a palladacycle intermediate, which arises from chelation between the palladium center and the nitrogen atom of the oxazolidinone ring. researchgate.netresearchgate.net

Similarly, divergent palladium-catalyzed cross-coupling reactions of 5-allenyloxazolidinones, which can lead to vinyloxazolidinones, have been mechanistically scrutinized. nih.govrsc.org The formation of a 5-vinyloxazolidinone product is proposed to proceed through the oxidative addition of Pd(0) to an acid, followed by a concerted hydropalladation to generate a Pd(II) intermediate. nih.govrsc.org The stereochemistry of the resulting vinyl group is dictated by the facial-selective coordination of the palladium(II) complex, which positions itself opposite to the substituent at the stereogenic center of the oxazolidinone ring. nih.govrsc.org This coordination directs the subsequent steps of the catalytic cycle. Mass spectrometry studies have provided support for these proposed intermediates. nih.govrsc.org

The formation of these organized, cyclic palladium intermediates is a key element in transferring the chiral information from the this compound backbone to the product, enabling highly stereoselective transformations.

Recent research has demonstrated the utility of this compound and its derivatives as "radical lynchpins" in iron-catalyzed cross-coupling reactions, offering a powerful strategy for stereoselective C(sp²)–C(sp³) bond formation. nih.govacs.org Unlike the ionic pathways typical of palladium catalysis, these iron-catalyzed transformations proceed through radical mechanisms. nih.govacs.orgbeilstein-journals.org

A highly diastereoselective three-component dicarbofunctionalization of chiral vinyl oxazolidinones has been developed using an iron-based catalytic system with (fluoro)alkyl halides and aryl Grignard reagents. nih.govacs.org Mechanistic investigations, supported by both experiments and computational studies, have illuminated the radical nature of this process. nih.govacs.org A plausible mechanism involves an initial halogen-atom abstraction from the (fluoro)alkyl halide by a low-valent iron species, generating a (fluoro)alkyl radical. acs.org This radical then undergoes addition to the vinyl group of the oxazolidinone. acs.org

The following table summarizes the effect of different chiral oxazolidinone substrates on the diastereoselectivity of the iron-catalyzed dicarbofunctionalization.

| Entry | R Group on Oxazolidinone | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | 4a | 45 | 1:1.5 |

| 2 | H | 4b | 68 | 1:11 |

| 3 | t-Butyl | 4c | 25 | 1:1.5 |

| 4 | Benzyl (B1604629) | 4d | 71 | 1:19 |

Data sourced from a study on diastereoselective iron-catalyzed cross-couplings. nih.gov

The development of stereochemical models is crucial for understanding the origins of selectivity and for the rational design of new, more effective asymmetric reactions. nih.govacs.org For the iron-catalyzed dicarbofunctionalization of chiral vinyl oxazolidinones, experimental and computational studies have led to the construction of a stereochemical model that explains the high diastereoselectivity observed. nih.govacs.org

The model posits that after the initial radical addition to the vinyl group, the resulting α-amide radical is intercepted by the chiral iron complex. The stereochemical outcome of the C(sp²)–C(sp³) bond formation is determined at this stage. The chiral environment created by the oxazolidinone auxiliary, particularly the substituent at the C4 position, directs the approach of the iron-aryl species. nih.gov For example, the superior diastereoselectivity achieved with a benzyl substituent compared to phenyl or tert-butyl groups suggests that specific steric and/or electronic interactions between the auxiliary's substituent and the catalytic complex are at play. nih.govacs.org The benzyl group in (R)-4-benzyl-3-vinyloxazolidin-2-one was found to provide the optimal balance of interactions to achieve a high diastereomeric ratio of 1:19. nih.gov

This working model allows for the prediction of how changes to the substrate or catalyst might affect the stereochemical outcome, thereby guiding future reaction development. nih.gov The use of chiral auxiliaries like this compound is a well-established strategy for controlling stereochemistry in various reactions, including alkylations and aldol (B89426) additions, by forcing the reaction to proceed through a specific, sterically-defined transition state. rsc.orgscielo.org.mx

Strategic Applications of S 4 Vinyloxazolidin 2 One in Complex Target Synthesis

Total Synthesis of Natural Products

The utility of (S)-4-Vinyloxazolidin-2-one as a chiral precursor is highlighted in the synthetic strategies toward complex natural products. Its ability to introduce specific stereocenters and provide a scaffold for further elaboration makes it an attractive starting material for the synthesis of intricate molecular targets.

Marineosin A and Analogues

While a complete total synthesis of Marineosin A commencing directly from this compound has not been detailed in publicly available literature, the strategic importance of chiral oxazolidinones in the synthesis of fragments of such complex natural products is well-recognized. Enantioenriched oxazolidinones serve as versatile scaffolds for the preparation of chiral building blocks. In the context of Marineosin A, which features a densely functionalized macrocycle and multiple stereocenters, a hypothetical synthetic strategy could involve the use of this compound to introduce key stereochemistry.

The vinyl group of this compound can be elaborated through various transformations, such as epoxidation, dihydroxylation, or ozonolysis, to generate more complex side chains. The oxazolidinone ring provides robust protection for the amine and alcohol functionalities while directing the stereochemical outcome of reactions at adjacent positions. For instance, the vinyl group could be transformed into a functionalized aldehyde, which could then participate in coupling reactions to build the macrocyclic backbone of Marineosin A. The inherent chirality of the starting material would ensure the correct stereochemical configuration at the corresponding carbon center in the final product.

Functionalized Spirocyclic Piperidines

The synthesis of functionalized spirocyclic piperidines, a motif of increasing interest in medicinal chemistry due to its three-dimensional architecture, can be strategically approached using this compound. A plausible synthetic route would involve the transformation of the vinyloxazolidinone into a suitable precursor for intramolecular cyclization.

One potential strategy involves the reductive opening of the oxazolidinone ring to unveil a protected amino alcohol. The vinyl group can then be subjected to transformations, such as hydroboration-oxidation, to introduce a terminal alcohol. Subsequent functionalization of this alcohol to an appropriate leaving group or an aldehyde would set the stage for an intramolecular cyclization. For example, reductive amination or an intramolecular Mannich-type reaction could be employed to form the piperidine (B6355638) ring. The stereocenter originating from the this compound would control the stereochemistry of the newly formed spirocyclic system. This approach allows for the synthesis of enantiomerically enriched spirocyclic piperidines with diverse functionalities.

Intermediates for Biologically Relevant Molecules and Pharmaceutical Targets

This compound and its derivatives have proven to be invaluable intermediates in the synthesis of a variety of biologically active molecules, including non-proteinogenic amino acids and peptidomimetics.

Preparation of Beta-Vinylserine Synthetic Equivalents

This compound derivatives are highly effective synthetic equivalents for the non-proteinogenic amino acid beta-vinylserine (β-VSer). The oxazolidinone ring serves as a protecting group for the amine and hydroxyl functionalities of the serine backbone, while the vinyl group is poised for further chemical modifications.

A notable method for the preparation of a β-vinylserine synthetic equivalent involves the vinyl Grignard addition to an N-tosyl analogue of Garner's aldehyde, which leads to a (4S,5S)-5-vinyloxazolidin-2-one-4-carboxylate derivative. researchgate.netnih.govnih.gov This approach demonstrates high diastereoselectivity. researchgate.netnih.gov The resulting vinyl oxazolidinones are stable and can be carried through multiple synthetic steps before the final deprotection to reveal the β-vinylserine moiety.

| Reactant | Product | Diastereomeric Ratio (anti:syn) |

| N-Tosyl Garner's Aldehyde | (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate | 8.5:1 |

Table 1: Diastereoselectivity in the synthesis of a beta-vinylserine synthetic equivalent.

Construction of Dipeptide Isosteres and Peptidomimetics

The pentenoic acid backbone of β-vinylserine, readily accessible from this compound derivatives, is a common scaffold for the construction of dipeptide isosteres. researchgate.net These structural mimics of dipeptides are designed to have improved stability towards enzymatic degradation and may exhibit enhanced pharmacological properties.

The vinyl group of the β-vinylserine equivalent can be incorporated into peptide chains and subsequently used in reactions like cross-metathesis to create stapled peptides with constrained conformations. researchgate.net These conformationally restricted peptidomimetics are valuable tools for studying protein-protein interactions and for the development of new therapeutic agents. By replacing a natural dipeptide unit with a β-vinylserine-derived isostere, researchers can fine-tune the biological activity and pharmacokinetic profile of a peptide.

Asymmetric Synthesis of Non-Proteogenic Alpha-Amino Acids

This compound is a key starting material in the asymmetric synthesis of various non-proteinogenic alpha-amino acids. The inherent chirality of the molecule is effectively transferred to the final amino acid product.

A notable example is the stereoselective synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid. In this synthesis, (4S,5S)-4-formyl-5-vinyl-2-oxazolidinone, a derivative of this compound, is converted to the target non-proteinogenic amino acid. whiterose.ac.uk This transformation highlights the utility of the vinyloxazolidinone scaffold in controlling the stereochemistry at both the α and β positions of the resulting amino acid.

| Starting Material | Target Compound |

| (4S,5S)-4-Formyl-5-vinyl-2-oxazolidinone | (2S,3R)-3-amino-2-hydroxydecanoic acid |

Table 2: Synthesis of a non-proteogenic alpha-amino acid.

Contributions to Antibiotic Frameworks (e.g., Linezolid Analogues)

The oxazolidinone ring system is the cornerstone of a critical class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria. Linezolid, the first clinically approved member of this class, functions by inhibiting the initiation of bacterial protein synthesis, a unique mechanism that reduces the likelihood of cross-resistance with other protein synthesis inhibitors.

This compound serves as a key chiral precursor in the synthesis of Linezolid and its analogues. The "(S)" configuration at the C4 position is crucial for the antibacterial activity of the final compound. The vinyl group at this position acts as a versatile chemical handle, allowing for a variety of synthetic transformations to build the complex side chains characteristic of different Linezolid analogues.

The general synthetic strategy involves the modification of the vinyl group to introduce the required N-aryl substituent and the C5-acylaminomethyl side chain, which are known to be critical for potent antibacterial activity. Researchers have synthesized numerous analogues by varying these substituents to probe the structure-activity relationships (SAR) and to optimize properties such as potency, spectrum of activity, and pharmacokinetic profile. For instance, modifications to the C5-acylaminomethyl moiety have shown that only smaller, non-polar fragments are well-tolerated, while larger or more polar groups can lead to a decrease in activity. The synthesis of these diverse analogues relies on the foundational stereochemistry provided by precursors like this compound.

| Structural Feature | Significance in Linezolid Analogues | Contribution from this compound |

|---|---|---|

| Oxazolidin-2-one Ring | Core pharmacophore responsible for binding to the bacterial 50S ribosomal subunit. | Provides the fundamental heterocyclic framework. |

| (S)-Stereocenter | Essential for correct orientation and binding at the ribosomal target site. | Introduces the required absolute stereochemistry. |

| Vinyl Group (as a precursor) | Serves as a synthetic handle for introducing the N-aryl and C5 side chains critical for potency. | Offers a reactive site for elaboration into diverse functionalities. |

Building Blocks for Glycopeptide Mimetics

Glycopeptides are a class of molecules that play crucial roles in various biological processes, and their synthetic analogues, or mimetics, are of significant interest in drug discovery and chemical biology. This compound and its derivatives are valuable building blocks for creating these complex structures, particularly for synthesizing non-canonical amino acids that can be incorporated into peptide chains.

Research has demonstrated the use of a closely related derivative, (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate, as a synthetic equivalent of β-vinylserine. nih.gov Alkenyl amino acids like β-vinylserine are particularly useful for creating conformationally restricted peptidomimetics through techniques such as peptide stapling via cross-metathesis reactions. nih.gov

The synthesis of these building blocks leverages the stereocontrol offered by the oxazolidinone template. The vinyl group is installed with a specific stereochemistry relative to the existing chiral center, creating a multifunctional molecule that can be incorporated into a peptide sequence using standard solid-phase or solution-phase synthesis methods. google.comnih.gov The presence of the vinyl group in the final peptide mimetic allows for further chemical modification or can serve to mimic the structure of natural glycopeptides, potentially leading to compounds with enhanced stability, cell permeability, or receptor affinity.

Role in Polymer Chemistry

The unique structure of this compound also makes it a valuable monomer in the field of polymer chemistry for the synthesis of functional and stereoregular polymers.

Stereospecific Polymerization to Highly Isotactic, Optically Active Polymers

The polymerization of chiral vinyl monomers offers a direct route to optically active polymers, where the chirality is located in the side chain. The stereochemical arrangement of these side chains along the polymer backbone is known as tacticity. In an isotactic polymer, all the chiral side groups have the same orientation relative to the polymer backbone.

The polymerization of this compound is expected to produce highly isotactic, optically active polymers. The chirality at the C4 position of the oxazolidinone ring can direct the stereochemical outcome of the polymerization process. During polymerization, the bulky and stereochemically defined side group influences the way each incoming monomer unit adds to the growing polymer chain, favoring a consistent stereochemical orientation. This process, known as substrate-controlled or monomer-controlled stereoselection, can lead to polymers with a high degree of isotacticity.

The resulting polymers are inherently optically active due to the presence of the this compound side chains. Such polymers are of interest for applications in chiral separations, as chiral stationary phases in chromatography, and as specialized materials with unique chiroptical properties.

| Property | Description | Origin |

|---|---|---|

| Optical Activity | The polymer rotates the plane of polarized light. | The presence of the chiral (S)-enantiomer in every repeating monomer unit. |

| High Isotacticity | The side chains are all oriented on the same side of the polymer backbone. | Stereodirecting influence of the chiral center during the polymerization process. |

| Functionality | The polymer possesses reactive or interactive oxazolidinone side chains. | The chemical nature of the monomer unit. |

Chiral Auxiliary-Controlled Cationic Polymerization

In polymer synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated to control the stereochemical outcome of a reaction. wikipedia.org In the case of this compound, the chiral oxazolidinone ring itself can act as an "attached" chiral auxiliary to guide the stereochemistry of the polymerization of its own vinyl group.

Cationic polymerization is a method used for monomers with electron-rich double bonds. nih.gov In a chiral auxiliary-controlled cationic polymerization of this compound, the process would be initiated to form a cationic propagating center at the end of the growing polymer chain. The stereochemistry of each subsequent monomer addition would be influenced by the chiral center of the last added unit. The fixed conformation of the chiral side group creates a sterically biased environment that directs the incoming monomer to approach from a specific face, leading to a stereoregular polymer.

This approach is a powerful strategy for synthesizing polymers with controlled tacticity. Recent advances in stereoselective cationic polymerization have utilized chiral counter-ions to achieve high levels of stereocontrol with related monomers like vinyl ethers. illinois.edu The principle of using the inherent chirality of the monomer itself provides a direct and efficient route to stereoregular polymers without the need for external chiral catalysts or initiators.

Structural Modifications and Derivatization Strategies for Vinyloxazolidinones

N-Substituted Vinyloxazolidinone Derivatives

The nitrogen atom of the oxazolidinone ring is a common site for modification. Substitution at this position, typically through acylation or sulfonylation, serves to activate the chiral auxiliary for subsequent stereoselective transformations. These N-acyl derivatives are pivotal in asymmetric synthesis, where the N-acyl group directs the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, and cycloadditions.

A key example involves the preparation of N-sulfonylated derivatives. For instance, an N-tosyl group can be introduced to protect the nitrogen and influence the stereoselectivity of subsequent reactions. The synthesis of methyl (4S,5S)-3-tosyl-5-vinyl-2-oxooxazolidine-4-carboxylate demonstrates this principle. This compound is prepared from a Garner's aldehyde analogue, where the N-tosyl group plays a crucial role in directing the anti-diastereoselective addition of a vinyl Grignard reagent rsc.orgwikipedia.org. The tosyl group enhances the Felkin-Anh model's predictability by creating a strong preference for a specific conformation, leading to high diastereoselectivity in the nucleophilic addition to the adjacent aldehyde rsc.org.

Common N-substitutions include:

N-Acyl groups: Acetyl, propionyl, and benzoyl groups are frequently used to activate the auxiliary for enolate formation and subsequent asymmetric alkylation or aldol reactions.

N-Sulfonyl groups: Groups like tosyl (Ts) or nosyl (Ns) are employed not only for protection but also for their strong stereodirecting effects, as seen in the synthesis of β-vinylserine equivalents rsc.org.

The choice of the N-substituent is critical as it directly impacts the steric and electronic environment of the chiral auxiliary, thereby controlling the facial selectivity of approaching electrophiles or nucleophiles.

Functionalization at the 4-Position and 5-Position of the Oxazolidinone Ring

The carbon framework of the vinyloxazolidinone ring, specifically at the C4 and C5 positions, offers rich opportunities for structural diversification. The vinyl group at the C4 position is the defining feature of the parent compound, but further functionalization can be achieved at both C4 and C5 to generate highly valuable and complex chiral intermediates.

A notable strategy for co-functionalization at these positions is demonstrated in the synthesis of methyl (4S,5S)-5-vinyl-2-oxooxazolidine-4-carboxylate. This synthesis showcases the installation of both a vinyl group at C5 and a carboxylate group at C4 with precise stereochemical control rsc.orgwikipedia.orgorganicreactions.org. The key steps of this synthesis are outlined below:

| Step | Reactants | Reagents and Conditions | Product | Key Transformation |

| 1 | D-serine methyl ester hydrochloride | TsCl, Et3N; then (MeO)2CMe2, CSA | N-Tosyl Garner's Aldehyde Analogue | Formation of the N-tosyl oxazolidine (B1195125) acetonide |

| 2 | N-Tosyl Garner's Aldehyde Analogue | Vinylmagnesium bromide, THF, -78 °C | (4R,5S)-Methyl 5-(1-hydroxyallyl)-3-tosyl-2-oxooxazolidine-4-carboxylate | Diastereoselective vinyl Grignard addition |

| 3 | (4R,5S)-Methyl 5-(1-hydroxyallyl)-3-tosyl-2-oxooxazolidine-4-carboxylate | Not specified in source | (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate | (Implied) Cyclization/rearrangement |

This synthetic route highlights how a vinyl group can be introduced at the C5 position via nucleophilic addition to an aldehyde precursor, while the C4 position is functionalized with a carboxylate group derived from the amino acid starting material (D-serine) rsc.org. The stereochemical outcome is dictated by the inherent chirality of the starting material and the stereodirecting influence of the N-tosyl group rsc.org. This approach provides a synthetic equivalent for β-vinylserine, a valuable non-canonical amino acid rsc.orgwikipedia.org.

Synthesis of Heterocyclic Furan (B31954) Derivatives from Vinyloxazolidinone Precursors

The transformation of the (S)-4-vinyloxazolidin-2-one scaffold into other heterocyclic systems, such as furans, represents a powerful strategy for generating molecular diversity. While direct, single-step conversions are not extensively documented, a plausible synthetic route can be devised based on well-established chemical reactions involving the vinyl moiety.

One logical approach is through oxidative cleavage of the vinyl group via ozonolysis, followed by subsequent chemical manipulations to form the furan ring wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orgunl.edu. Ozonolysis of the C=C double bond in the vinyl group would cleave the bond to yield an aldehyde at the C4 position of the oxazolidinone ring wikipedia.orgmasterorganicchemistry.com.

A proposed reaction sequence is detailed below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |

| 1 | N-Boc-(S)-4-Vinyloxazolidin-2-one | 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. Me₂S (Reductive workup) | N-Boc-(S)-4-formyl-2-oxazolidinone | Ozonolysis |

| 2 | N-Boc-(S)-4-formyl-2-oxazolidinone | Ph₃P=CHCO₂Et (Wittig reagent) | Alkene intermediate | Wittig Reaction |

| 3 | Alkene intermediate | Acid or base catalysis | Tetrasubstituted Furan Derivative | Intramolecular Cyclization/Dehydration |

In this hypothetical pathway, the aldehyde formed from ozonolysis (Step 1) could be subjected to a Wittig reaction to elongate the carbon chain (Step 2). The resulting product, containing a 1,4-dicarbonyl-like relationship after potential hydrolysis of the oxazolidinone ring, could then undergo an intramolecular cyclization, such as a Paal-Knorr furan synthesis, to yield a highly substituted furan derivative (Step 3). The specific reagents and conditions for the cyclization would depend on the stability of the intermediates and the nature of the substituents. This strategy leverages the vinyl group as a masked carbonyl, which upon cleavage, provides a reactive handle for constructing the new heterocyclic ring.

Preparation of Solid-Supported Chiral Auxiliaries

The immobilization of chiral auxiliaries on solid supports, such as polymer resins, is a key strategy in green and sustainable chemistry. It facilitates the separation of the chiral controller from the reaction products and allows for its recovery and reuse, which is particularly important for expensive chiral molecules scispace.comresearchgate.net. This compound can be adapted for use as a solid-supported chiral auxiliary by leveraging its vinyl group as a reactive handle for attachment to a polymer backbone.

Two primary strategies can be envisioned for the immobilization of this vinyloxazolidinone:

Copolymerization: The vinyloxazolidinone monomer can be copolymerized with a standard monomer, such as styrene (B11656) or methyl acrylate, using radical polymerization techniques. This incorporates the chiral auxiliary directly into the polymer chain. The loading of the chiral auxiliary can be controlled by the initial monomer feed ratio.

Grafting onto a Pre-formed Polymer: A pre-functionalized polymer can be used to anchor the vinyloxazolidinone. The vinyl group is susceptible to several reactions that can form a covalent bond with a suitable resin. A prime example is the Michael addition reaction researchgate.netorganic-chemistry.orggoogle.com. A polymer resin functionalized with nucleophilic groups, such as thiols (e.g., thiol-functionalized silica (B1680970) or polystyrene), could react with the vinyl group to form a stable thioether linkage, effectively tethering the chiral auxiliary to the solid support.

The general scheme for immobilization via Michael addition is presented in the table below.

| Step | Description | Reactants | Conditions | Result |

| 1 | Preparation of N-Acyl Auxiliary | This compound, Acyl Chloride | Base (e.g., n-BuLi, Et₃N), THF | N-Acyl-(S)-4-Vinyloxazolidin-2-one |

| 2 | Immobilization | N-Acyl-(S)-4-Vinyloxazolidin-2-one, Thiol-functionalized Polymer Resin | Base catalyst (e.g., DBU) | Polymer-supported Chiral Auxiliary |

Once immobilized, the solid-supported auxiliary can be used in asymmetric transformations in a manner analogous to its solution-phase counterpart. For example, the N-acylated supported auxiliary can be deprotonated to form a chiral enolate, which can then react with various electrophiles. After the reaction, the chiral product is cleaved from the auxiliary, and the polymer resin with the attached auxiliary can be recovered by simple filtration, washed, and reused in subsequent reactions scispace.comresearchgate.net.

Future Perspectives and Research Trajectories in S 4 Vinyloxazolidin 2 One Chemistry

Innovations in Catalytic Asymmetric Synthesis Utilizing Vinyloxazolidinones

The development of efficient and highly selective methods for the synthesis of vinyloxazolidinones is a cornerstone of their application. While classical syntheses have been established, the future lies in catalytic asymmetric approaches that offer improved atom economy, efficiency, and enantiocontrol. A significant area of innovation involves the use of transition metal catalysis. For instance, a notable advancement is the use of ferrocenyloxazoline palladacycles (FOP trifluoroacetate (B77799) catalysts) in the catalytic asymmetric intramolecular aminopalladation of derived allylic N-arylsulfonylcarbamates. This method produces 4-vinyloxazolidin-2-ones in high yields and with excellent enantiomeric excess (89-99% ee) nih.gov. Such catalytic cycles, proceeding through Pd(II) intermediates, represent a powerful strategy for constructing the chiral core of these heterocycles nih.gov.

Future research will likely focus on expanding the repertoire of transition metal catalysts, including those based on iridium, rhodium, and copper, to access diverse vinyloxazolidinone derivatives. Furthermore, the principles of asymmetric organocatalysis, which utilizes small organic molecules to induce chirality, are expected to be increasingly applied. The development of bifunctional catalysts, such as quinoline-squaramide systems, could enable novel routes to functionalized vinyloxazolidinones through cascade reactions. The integration of photoredox catalysis with organocatalysis also presents a promising avenue for developing new, light-driven synthetic methods under mild conditions.

| Catalyst System | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Ferrocenyloxazoline palladacycles | Intramolecular Aminopalladation | 4-Vinyloxazolidin-2-ones | 89-99% | nih.gov |

Exploration of New Reaction Pathways and Transformations

The vinyl group of (S)-4-vinyloxazolidin-2-one is a versatile functional handle that is ripe for further exploration. Its reactivity allows for a multitude of transformations, making it a valuable intermediate for the synthesis of complex molecules. Current research has demonstrated its utility as a synthetic equivalent for β-vinylserine, a noncanonical amino acid. This opens the door to incorporating this motif into peptides to study cellular functions or to create conformationally restricted peptidomimetics through cross-metathesis reactions nih.gov.

Future investigations will likely focus on leveraging the vinyl group in a wider array of chemical transformations. For example, its elaboration through Trost–Tsuji π-allylic alkylation chemistry could lead to the development of novel glycopeptides nih.gov. Additionally, the vinyl moiety can participate in various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct complex polycyclic systems with high stereocontrol. The development of new catalytic systems that can selectively functionalize the vinyl group, such as hydroamination, hydroboration, or Heck reactions, will further expand the synthetic utility of this chiral building block. These new pathways will enable the synthesis of diverse molecular architectures, including sphingomyelin (B164518) analogues, glycosidase inhibitors, and other biologically active compounds nih.gov.

Design of Advanced Chiral Auxiliary Systems and Reagent Scaffolds

Oxazolidinones, popularized by David Evans, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.org They effectively control the stereochemistry of various reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions, by directing bond formation from one face of an attached prochiral substrate wikipedia.orgrsc.org. The substituents at the 4- and 5-positions of the oxazolidinone ring exert steric control, leading to high diastereoselectivity.

The future in this area lies in the rational design of new generations of chiral auxiliaries based on the vinyloxazolidinone scaffold. By strategically modifying the vinyloxazolidinone core, it may be possible to create auxiliaries with enhanced stereodirecting ability, broader substrate scope, and easier cleavage under milder conditions. For example, incorporating different substituents on the vinyl group or the nitrogen atom could fine-tune the steric and electronic properties of the auxiliary, leading to improved selectivity in challenging transformations. Furthermore, tethering the vinyloxazolidinone auxiliary to a solid support could facilitate product purification and auxiliary recovery, aligning with the principles of green chemistry. The development of these advanced systems will continue to rely on the fundamental principles that make a chiral auxiliary effective: high stereoselectivity, facile attachment and removal without racemization, and high recovery rates .

| Chiral Auxiliary Type | Key Features | Common Applications |

| Oxazolidinones (Evans) | Steric hindrance from 4- and 5-substituents directs reactions. | Aldol reactions, Alkylations, Diels-Alder reactions wikipedia.org |

| Camphorsultam | Provides high asymmetric induction, often superior to oxazolidinones in certain reactions. | Michael additions, Claisen rearrangements wikipedia.org |

| Pseudoephedrine | Forms a chiral amide; the methyl group directs alkylation. | Asymmetric synthesis of carboxylic acids and amino acids wikipedia.org |

| Sulfur-based Auxiliaries | Effective in acetate (B1210297) aldol reactions; derivatives are often crystalline and easy to purify. | Aldol reactions, Michael additions, Natural product synthesis scielo.org.mx |

Advanced Computational Modeling for Reaction Design and Stereoselectivity Prediction

The prediction and rationalization of stereoselectivity remain a central challenge in asymmetric synthesis. Advanced computational modeling is emerging as an indispensable tool for addressing this challenge. For reactions involving vinyloxazolidinone derivatives, Density Functional Theory (DFT) calculations have already proven valuable. For instance, in the vinyl Grignard addition to an N-tosyl Garner's aldehyde analogue, DFT calculations of the Lowest Unoccupied Molecular Orbital (LUMO) energies of the competing Felkin-Anh transition states successfully explained the observed high anti-diastereoselectivity nih.gov. The calculated energy difference of 3.46 kcal mol⁻¹ between the two conformations provided a quantitative basis for the preferential nucleophilic attack leading to the desired product nih.gov.

Looking forward, the integration of machine learning and artificial intelligence will revolutionize reaction design. By training algorithms on large datasets of stereoselective reactions, it is becoming possible to quantitatively predict the outcome of new transformations with remarkable accuracy arxiv.org. These predictive models can capture complex interactions between substrates, catalysts, and reagents that are not immediately obvious from simple steric or electronic arguments arxiv.org. For this compound chemistry, such models could accelerate the discovery of new catalysts and reaction conditions, guide the design of more selective chiral auxiliaries, and provide deeper mechanistic insights into the factors controlling stereoselectivity.

Emerging Applications in Material Science and Bio-Conjugation Chemistry

The unique structure of this compound makes it an attractive monomer for the synthesis of novel chiral polymers. The vinyl group can undergo polymerization through various mechanisms, including radical, cationic, and ring-opening metathesis polymerization, to produce materials with defined stereochemistry along the polymer backbone. These chiral polymers could find applications in enantioselective separations, asymmetric catalysis, and as chiral recognition materials in sensors.

Furthermore, the vinyl group is a versatile handle for bioconjugation. It can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amine group of lysine, through Michael-type addition reactions. This "click" chemistry approach allows for the covalent attachment of the vinyloxazolidinone scaffold to proteins, peptides, or other biological macromolecules under mild, physiological conditions researchgate.net. Such bioconjugates could be used to develop new therapeutic agents, diagnostic tools, or to immobilize enzymes on solid supports researchgate.netnih.gov. The ability to introduce a specific chiral entity onto a biological molecule opens up possibilities for modulating biological activity or creating new biosensors where the chiral environment influences binding events. The principles demonstrated with vinyl sulfone-based reagents, which are effective for coupling molecules to proteins and solid supports, can be directly translated to the vinyloxazolidinone system, highlighting its significant potential in this emerging field researchgate.netrsc.org.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-4-Vinyloxazolidin-2-one, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving (S)-configured precursors. For example, modified GP1 protocols (e.g., using 0.1 M NBu4OTs as an electrolyte) yield 48–75% under anhydrous conditions . Optimizing base selection (e.g., triethylamine vs. DBU) and temperature control (e.g., 0–25°C) can enhance yields. NMR monitoring (e.g., ^1H and ^13C) is critical to track intermediate formation and purity .

Q. How can the stereochemical integrity of this compound be validated during synthesis?

- Methodological Answer : Chiral HPLC or polarimetry should be employed to confirm enantiomeric excess (ee). For advanced validation, X-ray crystallography (as applied to structurally similar oxazolidinones in Appendix XCL Code: MAN0301 ) resolves absolute configuration. NMR coupling constants (e.g., vicinal protons in the oxazolidinone ring) also provide stereochemical clues .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Anhydrous conditions are critical to prevent hydrolysis, and waste must be neutralized before disposal. Safety data for analogous oxazolidinones highlight risks of irritation and recommend ethanol/water mixtures for spill cleanup .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in asymmetric catalysis?

- Methodological Answer : The vinyl group introduces π-orbital conjugation, enhancing electrophilicity at the carbonyl. Steric hindrance from the (S)-configured benzyl or trifluoromethyl substituents (e.g., in derivatives like 3-(4-trifluoromethylphenyl)-4-vinyloxazolidin-2-one ) directs regioselectivity in nucleophilic additions. DFT calculations or Hammett plots can quantify electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for oxazolidinone derivatives?

- Methodological Answer : Discrepancies often arise from impurities or unaccounted stereoisomers. Reproduce experiments with rigorous purification (e.g., flash chromatography, recrystallization) and validate using LC-MS. Cross-reference toxicity data from EPA DSSTox (e.g., DTXSID401200821 ) to identify batch-specific anomalies .

Q. How can this compound be functionalized for use as a chiral auxiliary in enantioselective synthesis?

- Methodological Answer : The vinyl group enables [2+2] cycloadditions or radical polymerization. For example, fluorinated analogs (e.g., 4-(difluoromethyl)-1,3-oxazolidin-2-one ) are synthesized via LiAlH4 reduction of ketone precursors. Auxiliary performance is assessed using ^19F NMR or kinetic resolution studies .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions, protonation of the oxazolidinone carbonyl increases ring strain, leading to hydrolysis. In basic media, deprotonation of the NH group stabilizes the ring. Stability studies using pH-dependent ^1H NMR (monitoring degradation products like carboxylic acids) validate these pathways .

Key Notes

- Structural Validation : Always cross-check NMR (e.g., coupling constants for vinyl groups ) and crystallographic data (e.g., C18H14F13NO2 ) to confirm configuration.

- Data Reproducibility : Document electrolyte concentrations and solvent purity, as minor variations significantly impact yields in GP1 protocols .

- Ethical Compliance : Adhere to in-vitro use guidelines; FDA approval is absent for therapeutic applications of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products